Ethyl 2-benzyl-1,3-dioxolane-2-propionate Ethyl 2-benzyl-1,3-dioxolane-2-propionate
Brand Name: Vulcanchem
CAS No.: 20416-12-0
VCID: VC18405915
InChI: InChI=1S/C15H20O4/c1-2-17-14(16)8-9-15(18-10-11-19-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
SMILES:
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol

Ethyl 2-benzyl-1,3-dioxolane-2-propionate

CAS No.: 20416-12-0

Cat. No.: VC18405915

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-benzyl-1,3-dioxolane-2-propionate - 20416-12-0

Specification

CAS No. 20416-12-0
Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name ethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate
Standard InChI InChI=1S/C15H20O4/c1-2-17-14(16)8-9-15(18-10-11-19-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Standard InChI Key XHEBDDMCCQGYRQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1(OCCO1)CC2=CC=CC=C2

Introduction

TechniqueObserved SignalAssignment
¹H NMRδ 1.2 (t, 3H), δ 4.1 (q, 2H)Ethyl ester protons
δ 4.3–4.5 (m, 4H)Dioxolane ring protons
¹³C NMRδ 170.5Ester carbonyl carbon
δ 100–110Dioxolane ring carbons

The synthesis of ethyl 2-benzyl-1,3-dioxolane-2-propionate leverages classic esterification and cyclization strategies. A widely cited method involves the acid-catalyzed reaction of benzyl alcohol with ethyl levulinate, followed by ring-closing to form the dioxolane structure.

Stepwise Synthesis Protocol

  • Esterification: Benzyl alcohol reacts with levulinic acid in the presence of sulfuric acid to yield benzyl levulinate.

  • Cyclization: The intermediate undergoes treatment with ethylene glycol under acidic conditions, forming the dioxolane ring.

  • Ethylation: The final step involves transesterification with ethanol to install the ethyl ester group.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
EsterificationH₂SO₄, 110°C, 6h78
CyclizationEthylene glycol, p-TsOH, reflux65
EthylationEthanol, NaOEt, 80°C85

Alternative Routes

  • One-Pot Synthesis: Combining benzyl alcohol, ethyl levulinate, and a Brønsted acid catalyst (e.g., Amberlyst-15) reduces purification steps and improves efficiency (yield: 70%).

  • Enzymatic Methods: Lipase-catalyzed transesterification offers an eco-friendly alternative, albeit with lower yields (50–60%) .

Physicochemical Properties

Ethyl 2-benzyl-1,3-dioxolane-2-propionate exhibits a balance of hydrophobic and polar characteristics due to its benzyl and ester functionalities.

Solubility and Partitioning

  • Solubility: Miscible with chloroform, ethyl acetate, and dichloromethane; sparingly soluble in water (<0.1 g/L).

  • LogP: Calculated 2.8 (indicating moderate lipophilicity) .

Table 3: Physicochemical Profile

PropertyValueMethod
Density (20°C)1.12 g/cm³Pycnometry
Refractive Index1.512Abbe refractometer
Vapor Pressure (25°C)0.02 mmHgKnudsen effusion

Reactivity and Functional Transformations

The compound’s reactivity is governed by its ester and dioxolane moieties, enabling diverse chemical transformations.

Hydrolysis Reactions

  • Acidic Hydrolysis: Cleavage of the dioxolane ring yields benzyl alcohol and ethyl levulinate (reaction rate: 0.15 h⁻¹ at pH 3).

  • Basic Hydrolysis: Saponification of the ester group produces the corresponding carboxylic acid (yield: 92% in NaOH/EtOH) .

Nucleophilic Additions

The electron-deficient dioxolane ring undergoes nucleophilic attack at the acetal carbon. For example, reaction with Grignard reagents introduces alkyl groups, forming tertiary alcohols (e.g., with MeMgBr: yield 68%).

Applications in Organic Synthesis

Ethyl 2-benzyl-1,3-dioxolane-2-propionate serves as a multipurpose building block in:

  • Peptide Mimetics: The dioxolane ring mimics peptide bonds, enhancing metabolic stability in drug candidates .

  • Polymer Chemistry: Copolymerization with ethylene glycol yields biodegradable polyesters with tunable glass transition temperatures (Tg: 40–60°C).

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